5-NIdR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

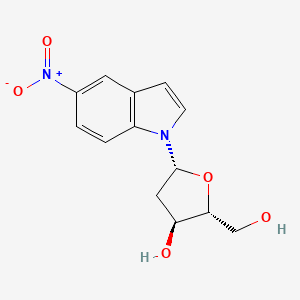

(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRBLIUAVWXNM-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitroindolyl-2'-deoxyriboside: A Universal Base Analog for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindolyl-2'-deoxyriboside is a synthetic analog of natural deoxynucleosides that functions as a universal base in oligonucleotides. Unlike canonical bases that form specific hydrogen bonds (Adenine-Thymine and Guanine-Cytosine), the 5-nitroindole (B16589) moiety is primarily hydrophobic and stabilizes DNA duplexes through enhanced base-stacking interactions.[1][2] This unique property allows it to pair with any of the four natural bases with minimal discrimination, making it an invaluable tool in molecular biology, diagnostics, and therapeutic research.[1][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-nitroindolyl-2'-deoxyriboside, with a focus on quantitative data, detailed experimental protocols, and visual representations of its functional mechanisms.

Core Properties and Chemical Structure

5-Nitroindolyl-2'-deoxyriboside consists of a 5-nitroindole heterocyclic base attached to a 2'-deoxyribose sugar moiety. Its structure lacks the hydrogen bond donor and acceptor groups found in natural bases. The enhanced stability it confers to DNA duplexes is attributed to its large, polarizable aromatic system, which promotes strong π-π stacking interactions with adjacent bases.[1][2]

Structure of 5-Nitroindolyl-2'-deoxyriboside:

Caption: Chemical structure of 5-Nitroindolyl-2'-deoxyriboside.

Data Presentation: Thermodynamic Stability of DNA Duplexes

The incorporation of 5-nitroindolyl-2'-deoxyriboside into DNA oligonucleotides influences the thermodynamic stability of the resulting duplexes. The change in melting temperature (Tm) is a key parameter for assessing this impact. Generally, a single substitution results in a slight decrease in Tm compared to a fully matched duplex, but it is significantly more stable than a mismatched pair.

| Oligonucleotide Description | Position of 5-Nitroindole | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) per Modification | Reference |

| 17-mer duplex | End | 72 | 70 | -2 | [1] |

| 17-mer duplex | Middle | 72 | 67 | -5 | [1] |

| 6 bp hairpin with 4-base loop | Loop (N4) | 56.7 | 59.9 | +3.2 | [4] |

| 6 bp hairpin with 4-base loop | Loop (T-N2-T) | 56.7 | 58.0 | +1.3 | [4] |

| 6 bp hairpin with 4-base loop | Stem (N-N) | 56.7 | 53.6 | -3.1 | [4] |

| 6 bp hairpin with 4-base loop | Stem (N-A) | 56.7 | 53.1 | -3.6 | [4] |

| 6 bp hairpin with 4-base loop | Stem (T-N) | 56.7 | 52.8 | -3.9 | [4] |

Experimental Protocols

Synthesis of 5-Nitroindolyl-2'-deoxyriboside CE-Phosphoramidite

The synthesis of the phosphoramidite (B1245037) building block is a prerequisite for incorporating 5-nitroindolyl-2'-deoxyriboside into oligonucleotides using automated solid-phase synthesis. The following is a general protocol adapted from the synthesis of the corresponding ribonucleoside phosphoramidite.[5]

Materials:

-

5-Nitroindole

-

1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose

-

Sodium hydride (NaH)

-

Acetonitrile (B52724) (MeCN), anhydrous

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine, anhydrous

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

Procedure:

-

Glycosylation: React 5-nitroindole with a protected deoxyribose sugar, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, in the presence of a strong base like sodium hydride in anhydrous acetonitrile to form the protected nucleoside.

-

Deprotection of Toluoyl Groups: Remove the toluoyl protecting groups from the deoxyribose moiety using sodium methoxide in methanol.

-

5'-OH Protection: Protect the 5'-hydroxyl group of the resulting deoxyriboside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.

-

Phosphitylation: React the 5'-O-DMT-protected 5-nitroindolyl-2'-deoxyriboside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine in anhydrous dichloromethane to yield the final CE-phosphoramidite.

-

Purification: Purify the product by silica (B1680970) gel chromatography.

Caption: Synthesis workflow for 5-Nitroindolyl-2'-deoxyriboside CE-Phosphoramidite.

Enzymatic Incorporation of 5-Nitroindolyl-2'-deoxyriboside Triphosphate (5-NITP)

This protocol describes a steady-state kinetic analysis of the incorporation of 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP) by a DNA polymerase.

Materials:

-

DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)

-

5-NITP

-

Primer-template DNA duplex with a 5'-radiolabeled or fluorescently labeled primer

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures containing the primer-template DNA, reaction buffer, and varying concentrations of 5-NITP.

-

Initiation: Initiate the reactions by adding the DNA polymerase.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase for a fixed time, ensuring that the reaction is in the steady-state phase (less than 20% of the primer is extended).

-

Quenching: Stop the reactions by adding the quenching solution.

-

Analysis: Separate the products by denaturing PAGE.

-

Quantification: Quantify the amount of extended primer to determine the initial velocity of the reaction.

-

Data Analysis: Plot the initial velocities against the 5-NITP concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and kcat.

Caption: Workflow for steady-state kinetic analysis of 5-NITP incorporation.

Applications in Research and Drug Development

Universal Base in PCR and Sequencing

Due to its ability to pair with all four natural bases, 5-nitroindole is widely used as a universal base in primers for PCR and DNA sequencing. This is particularly useful when dealing with degenerate sequences or when a mixed population of templates is present.

Probing DNA-Protein Interactions

The introduction of a non-natural base like 5-nitroindole can be used to probe the recognition and binding mechanisms of DNA-binding proteins, such as those involved in DNA repair.[3] For example, it can be used to investigate the role of specific hydrogen bonds in protein-DNA recognition by replacing a natural base with the non-hydrogen bonding 5-nitroindole.

Antiviral Drug Development

Nucleoside analogs are a major class of antiviral agents. The ribonucleoside counterpart of 5-nitroindolyl-2'-deoxyriboside has shown promising antiviral activity against poliovirus, an RNA virus.[6] The proposed mechanism involves the intracellular conversion of the nucleoside to its triphosphate form, which is then incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRP). This incorporation can lead to lethal mutagenesis, causing an "error catastrophe" that results in the loss of viral viability.[6]

Kinetic Data for 5-Nitroindole Ribonucleoside Triphosphate with Poliovirus RdRP [6]

| Compound | Kd,app (μM) | kpol (s-1) | Ki (μM) |

| 5-Nitroindole-TP | 9.9 ± 1.5 | 0.00136 ± 0.00006 | 30 |

| Ribavirin-TP | 496 ± 21 | 0.014 ± 0.001 | 150 |

This data indicates that while the rate of incorporation (kpol) of 5-nitroindole triphosphate is slower than that of ribavirin (B1680618) triphosphate, it is a more potent inhibitor of the poliovirus RdRP, as shown by its lower Ki value.

Caption: Proposed antiviral mechanism of 5-nitroindole nucleosides.

Conclusion

5-Nitroindolyl-2'-deoxyriboside is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique properties as a universal base analog that stabilizes duplexes through stacking interactions open up a wide range of applications, from molecular diagnostics to the development of novel antiviral therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the effective utilization of this important molecule in the laboratory and in the pursuit of new scientific discoveries and therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-NIdR and Translesion DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has emerged as a potent and selective inhibitor of translesion DNA synthesis (TLS), a critical pathway employed by cancer cells to tolerate DNA damage induced by chemotherapy. When co-administered with DNA-damaging agents such as temozolomide (B1682018) (TMZ), this compound synergistically enhances cancer cell apoptosis and promotes tumor regression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with various DNA polymerases, and its impact on DNA replication and the cellular DNA damage response. Detailed experimental protocols for key assays, a compilation of quantitative data, and visual representations of the underlying molecular pathways and experimental workflows are presented to facilitate further research and drug development in this promising area of cancer therapy.

Introduction to this compound and Translesion DNA Synthesis

Translesion DNA synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall high-fidelity DNA polymerases. While essential for preventing replication fork collapse and subsequent genomic instability, TLS is an inherently error-prone process due to the involvement of specialized, low-fidelity DNA polymerases. In the context of cancer, TLS can contribute to the accumulation of mutations and the development of resistance to DNA-damaging chemotherapeutic agents.

5-Nitroindolyl-2'-deoxyriboside (this compound) is an artificial nucleoside that, upon intracellular conversion to its triphosphate form (5-NITP), acts as a selective inhibitor of TLS. 5-NITP is preferentially incorporated by specialized TLS polymerases opposite DNA lesions, such as abasic sites, which are common intermediates of damage induced by drugs like TMZ. Following its incorporation, 5-NITP acts as a chain terminator, preventing further DNA elongation and leading to the accumulation of single-strand DNA gaps. This, in turn, triggers a robust DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.

The co-administration of this compound with DNA-damaging agents represents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of existing cancer treatments.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves its conversion to 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP) within the cell. 5-NITP then serves as a substrate for various DNA polymerases, particularly the specialized TLS polymerases, during the bypass of DNA lesions.

Inhibition of Translesion DNA Synthesis

DNA-damaging agents like temozolomide (TMZ) generate various DNA adducts, with N7-methylguanine being the most common. This adduct can spontaneously depurinate, creating an abasic site, which is a non-instructional lesion that stalls high-fidelity DNA polymerases. Specialized TLS polymerases, such as polymerase η (pol η) and polymerase ι (pol ι), are capable of bypassing these abasic sites, allowing DNA replication to continue, albeit with a higher risk of introducing mutations.

5-NITP is efficiently incorporated by these TLS polymerases opposite abasic sites. However, due to its chemical structure, 5-NITP acts as a chain terminator, preventing the addition of the next nucleotide and effectively halting DNA synthesis at the site of the lesion. This targeted inhibition of TLS leads to an accumulation of stalled replication forks and single-strand DNA gaps.

Induction of the DNA Damage Response and Apoptosis

The accumulation of single-strand DNA resulting from the this compound-mediated inhibition of TLS triggers the DNA damage response (DDR) signaling cascade. This response is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by RPA-coated single-stranded DNA.[2][3][4] Activated ATR then phosphorylates and activates its downstream effector, Chk1, leading to cell cycle arrest, primarily in the S-phase. This sustained cell cycle arrest provides an opportunity for the cell to repair the DNA damage. However, in the presence of extensive, irreparable damage, the DDR ultimately triggers the apoptotic pathway, leading to programmed cell death. The activation of ATM (Ataxia Telangiectasia Mutated) has also been observed, often at later time points following TMZ treatment.[2][5]

The synergistic effect of this compound and TMZ arises from the dual action of TMZ-induced DNA damage and this compound's inhibition of the cell's ability to tolerate that damage through TLS. This leads to a significant increase in apoptotic cell death compared to treatment with either agent alone.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound and its combination with TMZ.

Table 1: Cytotoxicity of this compound and Temozolomide (TMZ) in Glioblastoma Cell Lines

| Cell Line | Compound | LD50 |

| U87 | TMZ | > 100 µmol/L |

| A172 | TMZ | > 100 µmol/L |

| SW1088 | TMZ | > 100 µmol/L |

| U87 | This compound | > 100 µg/mL (360 µmol/L) |

| A172 | This compound | > 100 µg/mL (360 µmol/L) |

| SW1088 | This compound | > 100 µg/mL (360 µmol/L) |

Table 2: Synergistic Effects of this compound and TMZ on Glioblastoma Cells (U87)

| Treatment | Non-viable Cells (%) | S-Phase Cells (%) |

| Control (DMSO) | Not specified | 13.7 ± 3.2 |

| This compound (100 µg/mL) | Not specified | Not specified |

| TMZ (100 µmol/L) | < 10% | 14.2 ± 1.5 |

| This compound (100 µg/mL) + TMZ (100 µmol/L) | 33 ± 2% | 23.4 ± 1.9 |

Table 3: Incorporation of 5-NITP by Human DNA Polymerases

| DNA Polymerase | Function | 5-NITP Incorporation opposite Abasic Site |

| pol δ | High-fidelity replicative polymerase | Efficient |

| pol ε | High-fidelity replicative polymerase | Efficient |

| pol η | Specialized TLS polymerase | Efficient |

| pol ι | Specialized TLS polymerase | Efficient |

| pol κ | Specialized TLS polymerase | Poor |

| pol λ | DNA repair polymerase | Poor |

| pol μ | DNA repair polymerase | Poor |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (PrestoBlue Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound, TMZ, or a combination of both in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

PrestoBlue Addition: Add 10 µL of PrestoBlue reagent to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.

-

Data Analysis: Subtract the background fluorescence/absorbance from the control wells (medium with PrestoBlue but no cells). Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound, TMZ, or a combination for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Single-Nucleotide Incorporation Assay

This assay determines the ability of a DNA polymerase to incorporate a nucleotide opposite a specific DNA template.

-

Substrate Preparation: Synthesize and purify a primer and a template oligonucleotide. The template should contain the DNA lesion of interest (e.g., an abasic site). The 5' end of the primer is typically labeled with ³²P or a fluorescent dye. Anneal the primer to the template.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA).

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the annealed primer/template DNA, the DNA polymerase of interest, and the nucleotide to be tested (e.g., 5-NITP or a natural dNTP).

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes. Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the gel using autoradiography or fluorescence imaging. The intensity of the band corresponding to the incorporated nucleotide is quantified to determine the efficiency of incorporation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows related to this compound.

Signaling Pathway of this compound and TMZ Synergy

Experimental Workflow for Drug Synergy Assessment

References

- 1. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]

Synthesis and Characterization of 5-Nitroindole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 5-nitroindole (B16589) compounds. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 5-position significantly influences its chemical properties and biological activity, making it a key building block in the development of novel therapeutics. This document details common synthetic routes, in-depth characterization methodologies, and explores the role of 5-nitroindole derivatives as potent anticancer agents.

Synthesis of 5-Nitroindole and Its Derivatives

The synthesis of 5-nitroindole can be achieved through various methods, with the Fischer indole synthesis being a classical and widely adopted approach. Other notable methods include the Bartoli and Reissert indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 5-nitroindole-2-carboxylic acid, p-nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate (B1213749) to form a hydrazone, which is then cyclized.[1]

Experimental Protocol: Synthesis of 5-Nitroindole-2-carboxylic Acid [1]

-

Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)hydrazono)propanoate (Hydrazone Formation): An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate at 20-60°C for 20-60 minutes. The resulting intermediate, ethyl 2-((4-nitrophenyl)hydrazono)propanoate, is then collected.

-

Step 2: Cyclization to Ethyl 5-nitro-1H-indole-2-carboxylate: The hydrazone from the previous step is dissolved in a benzene-based solvent (such as toluene (B28343) or xylene) with polyphosphoric acid as a catalyst. The reaction mixture is heated to 85-115°C for 20-60 minutes to induce Fischer indole cyclization, yielding ethyl 5-nitro-1H-indole-2-carboxylate.

-

Step 3: Hydrolysis to 5-Nitroindole-2-carboxylic Acid: The resulting ethyl ester is then subjected to alkaline hydrolysis at 20-30°C for 5-8 hours.

-

Step 4: Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid to precipitate the final product, 5-nitroindole-2-carboxylic acid, which is then collected by filtration, washed with water, and dried. This method has been reported to yield a product with a purity of over 98% (HPLC).[1]

Synthesis of 5-Nitroindole from Toluene

An alternative synthetic route starts from toluene, which undergoes nitration to form p-nitrotoluene, followed by a series of reactions to construct the indole ring.[2]

Experimental Protocol: Synthesis of 5-Nitroindole from Toluene [2]

-

Step 1: Nitration of Toluene: 15 mL of concentrated nitric acid is carefully mixed with 20 mL of concentrated sulfuric acid and cooled to room temperature. To this nitrating mixture, 10 g of toluene and 5 g of elemental bromine are added. The temperature is raised to 50°C and the reaction proceeds for 1 hour until a yellow precipitate of 2-methyl-5-nitrotoluene is formed. The precipitate is dried to yield approximately 8.5 g of the product.

-

Step 2: Cyclization and Ring Formation: 8.5 g of 2-methyl-5-nitrotoluene, 10.9 g of ethyl 3-oxobutanoate, and 7.9 g of oxalic acid are mixed and dissolved. 20 mL of a 2 mol/L sodium hydroxide (B78521) solution is slowly added, and the mixture is heated to 120°C and refluxed for 4 hours.

-

Step 3: Isolation and Purification: After reflux, the mixture is cooled to 20°C in an ice-salt bath. 80 mL of an 80% ethanol (B145695) solution is added, and the pH is adjusted to 8-9 with dilute sulfuric acid. The solution is refrigerated overnight, and the resulting solid is filtered, washed with distilled water, dried, and recrystallized from petroleum ether to obtain 7.8 g of 5-nitroindole.[2]

Characterization of 5-Nitroindole Compounds

The structural elucidation and purity assessment of 5-nitroindole and its derivatives are crucial for their application in research and drug development. A combination of spectroscopic techniques is employed for comprehensive characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide a detailed map of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 5-nitroindole include those for the N-H stretch of the indole ring, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is used to study the electronic transitions within the molecule. 5-Nitroindole exhibits characteristic absorption peaks in the near-UV range.[3][4]

Quantitative Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for the parent 5-nitroindole compound.

| Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | See detailed spectrum for specific assignments. |

| ¹³C NMR | Chemical Shift (ppm) | 140.72, 139.10, 129.21, 127.01, 117.21, 116.35, 111.77, 103.86 (in DMSO-d6)[5] |

| IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H, aromatic C-H, and NO₂ stretches. |

| Mass Spec. | Molecular Weight | 162.15 g/mol [6] |

| UV/Vis | λmax (nm) | 322 nm (in 2-propanol)[3] |

Biological Activity and Applications

5-Nitroindole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.

Anticancer Activity: c-Myc G-Quadruplex Binders

A promising area of research involves the development of 5-nitroindole derivatives as ligands that target G-quadruplex (G4) DNA structures.[7] The promoter region of the c-Myc oncogene can form a G-quadruplex structure, and stabilization of this structure can lead to the downregulation of c-Myc expression, which is often overexpressed in cancer cells.

Pyrrolidine-substituted 5-nitroindole scaffolds have been synthesized and shown to bind to the c-Myc promoter G-quadruplex.[7][8] These compounds have been demonstrated to downregulate c-Myc expression, induce cell-cycle arrest in the sub-G1/G1 phase, and increase the concentration of intracellular reactive oxygen species in cancer cells.[7][8]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives that target the c-Myc G-quadruplex.

Caption: Inhibition of c-Myc expression by 5-nitroindole derivatives.

Cytotoxicity Data

The cytotoxic effects of 5-nitroindole derivatives have been evaluated against various cancer cell lines. The following table presents representative IC₅₀ values for hypothetical 5-nitroindole compounds based on published data for similar derivatives.[9]

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) |

| Compound A | HeLa (Cervical) | MTT | 7.5 ± 0.8 |

| MCF-7 (Breast) | SRB | 12.2 ± 1.5 | |

| HCT-116 (Colon) | MTT | 9.8 ± 1.1 | |

| Compound B | HeLa (Cervical) | MTT | 5.2 ± 0.6 |

| MCF-7 (Breast) | SRB | 8.9 ± 0.9 | |

| HCT-116 (Colon) | MTT | 6.5 ± 0.7 |

Note: The data in this table is representative and intended for illustrative purposes.[9]

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of 5-nitroindole compounds is outlined below.

Caption: A typical experimental workflow.

Conclusion

5-Nitroindole and its derivatives represent a versatile and valuable class of compounds with significant potential in drug discovery and development. The synthetic routes described provide a foundation for accessing a wide range of analogs, while the detailed characterization techniques are essential for ensuring their quality and advancing their study. The demonstrated anticancer activity, particularly through the targeting of the c-Myc G-quadruplex, highlights the therapeutic promise of this scaffold and warrants further investigation. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and biology of 5-nitroindole compounds.

References

- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitroindole(6146-52-7) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Nitroindole | C8H6N2O2 | CID 22523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Cytotoxic Effects of 5-NIdR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel non-natural nucleoside with promising applications in cancer therapy. This document details the mechanism of action, presents quantitative data on its cytotoxic and apoptotic effects, outlines experimental protocols for its study, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Translesion DNA Synthesis

This compound exerts its primary cytotoxic effect by inhibiting translesion DNA synthesis (TLS), a DNA damage tolerance pathway that allows DNA replication to proceed across DNA lesions. In the context of cancer therapy, particularly in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), this compound significantly enhances the therapeutic efficacy.

When administered, this compound is converted in vivo to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This molecule then acts as a potent inhibitor of several human DNA polymerases that are responsible for replicating damaged DNA. By preventing the bypass of DNA lesions, this compound effectively stalls DNA replication in cancer cells, leading to an accumulation of DNA double-strand breaks (DSBs) and subsequent cell death.[1] This mechanism is particularly effective in sensitizing cancer cells to DNA alkylating agents like TMZ, which induce a variety of DNA adducts.[1]

Quantitative Analysis of Cytotoxicity and Apoptosis

The cytotoxicity of this compound has been evaluated both as a monotherapy and in combination with temozolomide in glioblastoma (GBM) cell lines. While this compound alone demonstrates weak potency, its combination with TMZ results in a synergistic increase in cell death.

| Treatment Group | Cell Line | Concentration | % Nonviable Cells (Mean ± SD) |

| This compound | U87 | 100 µg/mL | 12.3 ± 2.2 |

| Temozolomide (TMZ) | U87 | 100 µM | 10.2 ± 1.1 |

| This compound + TMZ | U87 | 100 µg/mL + 100 µM | 33.8 ± 3.0 |

Table 1: Synergistic cytotoxicity of this compound and Temozolomide in U87 glioblastoma cells. The combination of this compound and TMZ leads to a significantly higher percentage of nonviable cells compared to the additive effect of individual treatments.[1][2]

The synergistic cytotoxicity of the this compound and TMZ combination is attributed to a significant increase in apoptosis. Flow cytometry experiments using Annexin V staining have demonstrated that the combination treatment leads to a markedly higher level of apoptosis compared to either agent used alone.[3] This enhanced apoptosis is a direct consequence of the increased DNA damage and stalled replication.

In preclinical animal studies using xenograft mouse models of glioblastoma, the combination of this compound and TMZ resulted in complete tumor regression within two weeks of treatment. In contrast, TMZ monotherapy only slowed the rate of tumor growth by two-fold, and this compound alone had no significant effect on tumor growth.[3][4]

Signaling Pathways

The cytotoxic effects of this compound, particularly in combination with TMZ, are mediated through the activation of the DNA Damage Response (DDR) and subsequent induction of apoptosis.

DNA Damage Response Pathway

As depicted in Figure 1, TMZ induces DNA lesions. While TLS polymerases would normally bypass these lesions, 5-NITP inhibits this process, leading to stalled replication forks and the formation of DSBs. This accumulation of DSBs activates the key sensor kinases ATM and ATR, which in turn phosphorylate their downstream targets, Chk1 and Chk2. This signaling cascade ultimately leads to S-phase cell cycle arrest and the initiation of apoptosis.

Apoptosis Signaling Pathway

The DDR activation, particularly through the ATM/ATR-Chk1/Chk2 axis, leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 translocates to the mitochondria and induces the activation of the pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death (Figure 2).

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

Cell Culture

The human glioblastoma cell line U-87 MG is cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is renewed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

U-87 MG cells

-

96-well plates

-

Complete growth medium

-

This compound and/or TMZ

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed U-87 MG cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and/or TMZ in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-treated control wells.

-

Incubate the plates for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

U-87 MG cells

-

6-well plates

-

This compound and/or TMZ

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed U-87 MG cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound and/or TMZ for the specified time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Western Blotting for DNA Damage Response Proteins

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the DNA damage response pathway.

Materials:

-

U-87 MG cells

-

6-well plates

-

This compound and/or TMZ

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-Chk2, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat U-87 MG cells as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow Visualization

This guide provides a foundational understanding of the cytotoxic effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application, particularly in combination with existing chemotherapeutic agents.

References

The Role of 5-NIdR in DNA Polymerase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleoside analog 5-nitro-1-indolyl-2'-deoxyriboside (5-NIdR) represents a promising strategy in anticancer therapy, primarily through its targeted inhibition of DNA polymerases involved in translesion synthesis (TLS). Upon intracellular conversion to its triphosphate form, 5-nitro-1-indolyl-2'-deoxyriboside triphosphate (5-NITP) or its 3-ethynyl derivative (3-Eth-5-NITP), it acts as a potent and selective inhibitor of specialized DNA polymerases, particularly polymerase η (pol η). This inhibition occurs preferentially at sites of DNA damage, such as abasic sites, which are often induced by conventional chemotherapeutic agents like temozolomide (B1682018) (TMZ). By acting as a chain terminator after its incorporation opposite a lesion, this compound effectively stalls DNA replication in cancer cells, leading to increased apoptosis and synergistic enhancement of the efficacy of DNA-damaging drugs. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the available quantitative data on its inhibitory properties, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

DNA polymerases are critical enzymes responsible for the replication and repair of DNA.[1] In cancer therapy, inhibiting these enzymes is a key strategy to halt the uncontrolled proliferation of tumor cells.[1] One of the mechanisms of resistance to DNA-damaging chemotherapeutics is the employment of specialized DNA polymerases in a process called translesion synthesis (TLS).[2] TLS allows cancer cells to bypass DNA lesions, thereby surviving the effects of treatment.[2]

5-Nitro-1-indolyl-2'-deoxyriboside (this compound) is an artificial nucleoside that has emerged as a potent inhibitor of this survival mechanism.[3] In vivo, this compound is converted to its active triphosphate form, which is then utilized by DNA polymerases during the replication of damaged DNA.[3] Specifically, the triphosphate of a derivative, 3-ethynyl-5-nitroindolyl-2′-deoxyriboside (3-Eth-5-NIdR), known as 3-Eth-5-NITP, is efficiently incorporated opposite non-instructional DNA lesions like abasic sites.[4] However, once incorporated, it acts as a chain terminator, preventing further DNA synthesis and ultimately leading to cell death.[3][4] This targeted inhibition of TLS makes this compound a promising candidate for combination therapies to overcome chemoresistance.[2]

Mechanism of Action

The primary mechanism of this compound's anticancer activity is the inhibition of translesion synthesis. This process can be broken down into the following key steps:

-

Cellular Uptake and Activation: this compound is taken up by the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-NITP or 3-Eth-5-NITP.

-

Recognition of DNA Damage: Chemotherapeutic agents like temozolomide (TMZ) can induce DNA damage, such as the formation of abasic sites, which are non-instructional lesions.[3]

-

Polymerase Switching: At a stalled replication fork caused by a DNA lesion, the high-fidelity replicative DNA polymerases are replaced by specialized TLS polymerases, such as polymerase η (pol η).

-

Preferential Incorporation: Pol η preferentially incorporates the active form of this compound (e.g., 3-Eth-5-NITP) opposite the abasic site. Kinetic studies have shown that pol η utilizes 3-Eth-5-NITP much more efficiently than the natural nucleotide, dATP.

-

Chain Termination: Following its incorporation, the modified nucleotide acts as a chain terminator, preventing the addition of subsequent nucleotides and halting DNA replication.

-

Induction of Apoptosis: The stalled replication and accumulation of DNA damage trigger the apoptotic cascade, leading to cancer cell death.

This targeted action on TLS is what underlies the synergistic effect observed when this compound is used in combination with DNA-damaging agents.

Quantitative Data on DNA Polymerase Inhibition

While specific IC50 or Ki values for this compound's active triphosphate forms against various DNA polymerases are not extensively reported in publicly available literature, kinetic data highlights the preferential and efficient incorporation by polymerase η.

| Compound | DNA Polymerase | Substrate | Relative Efficiency (Inhibitor vs. dATP) | Reference |

| 3-Eth-5-NITP | Polymerase η | Abasic Site | ~10-fold more efficient than dATP | |

| 3-Eth-5-NITP | Polymerase η | Abasic Site | ~30-fold more efficient than dATP | [4] |

| 3-Eth-5-NITP | Polymerase δ | Abasic Site | Less efficient than dATP | [4] |

Note: The table above summarizes the available semi-quantitative data. Further studies are needed to establish precise IC50 and Ki values for a comprehensive comparative analysis.

Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound's triphosphate form on DNA polymerase activity.

Objective: To determine the IC50 value of 5-NITP or 3-Eth-5-NITP for a specific DNA polymerase (e.g., polymerase η).

Materials:

-

Purified recombinant DNA polymerase (e.g., human polymerase η)

-

Primer-template DNA substrate with a specific lesion (e.g., an abasic site)

-

5-NITP or 3-Eth-5-NITP of known concentration

-

Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

-

Radiolabeled or fluorescently labeled dNTP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: Prepare a master mix containing the reaction buffer, primer-template DNA, and the DNA polymerase.

-

Inhibitor Addition: Aliquot the master mix into separate reaction tubes and add varying concentrations of 5-NITP/3-Eth-5-NITP. Include a no-inhibitor control.

-

Reaction Initiation: Initiate the reaction by adding a mixture of dNTPs, including the labeled dNTP.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reactions by adding the stop solution.

-

Product Analysis: Denature the DNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Data Quantification: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.

-

IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound in combination with a DNA-damaging agent like TMZ on cancer cell lines.

Objective: To determine the effect of this compound and TMZ, alone and in combination, on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., glioblastoma cell line)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound and Temozolomide (TMZ) stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound, TMZ, or a combination of both. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentrations to generate dose-response curves.

Visualizations

Signaling Pathway: Translesion Synthesis (TLS) Inhibition by this compound

Caption: Inhibition of the Translesion Synthesis Pathway by this compound.

Experimental Workflow: In Vitro DNA Polymerase Inhibition Assay

Caption: Workflow for In Vitro DNA Polymerase Inhibition Assay.

Conclusion

This compound is a promising therapeutic agent that leverages the dependency of cancer cells on translesion synthesis for survival in the face of DNA damage. Its active triphosphate form acts as a molecular mimic that is preferentially incorporated by specialized DNA polymerases at lesion sites, leading to chain termination and apoptosis. The synergistic effect of this compound with DNA-damaging chemotherapeutics like TMZ highlights its potential to overcome drug resistance and improve treatment outcomes. Further research to elucidate the precise quantitative inhibitory constants and to explore its efficacy in a broader range of cancer types is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Early-Stage Research on 5-Nitroindolyl-2'-deoxyriboside (5-NIdR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a non-natural nucleoside analog that has emerged as a promising agent in oncology, particularly in the context of brain cancer therapy.[1][2] Early-stage research has focused on its role as a chemosensitizer, potentiating the cytotoxic effects of DNA alkylating agents like temozolomide (B1682018) (TMZ).[1][2] This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, preclinical efficacy data, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of Translesion DNA Synthesis

The primary mechanism by which this compound exerts its synergistic anticancer effect is through the inhibition of translesion DNA synthesis (TLS).[2][3] In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[2]

Temozolomide, a standard-of-care chemotherapy for glioblastoma, induces DNA damage, primarily through the formation of N7-methylguanine adducts, which can lead to the creation of abasic sites.[2] Abasic sites are non-instructional DNA lesions, and specialized DNA polymerases are recruited to replicate past this damage in a process known as translesion synthesis.[2][3]

5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS, including DNA polymerase eta (pol η) and polymerase iota (pol ι).[3] While 5-NITP is efficiently incorporated opposite abasic sites, it acts as a chain terminator, preventing further DNA elongation.[3] This leads to an accumulation of single- and double-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[3][4]

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from early-stage in vitro and in vivo studies on this compound in combination with temozolomide (TMZ) in glioblastoma cell lines.

| Parameter | Cell Line | This compound (alone) | TMZ (alone) | This compound + TMZ | Source(s) |

| LD50 | U87 | > 50 µg/mL | > 100 µM | < 0.1 µM | [5][6] |

| Cell Viability (% non-viable cells) | U87 | 12.3 ± 2.2% (at 100 µg/mL) | 10.2 ± 1.1% (at 100 µM) | 33.8 ± 3.0% | [4] |

| Tumor Growth (in vivo xenograft) | U87 | No significant inhibition | Reduced rate of growth | Complete tumor regression | [1][4][5] |

Experimental Protocols

Cell Culture of U87 Glioblastoma Cells

U87 MG cells are a common model for glioblastoma research.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 100 units/mL penicillin-streptomycin.[1][2][7]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2][7]

-

Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.25% trypsin-EDTA. The trypsin is neutralized with complete growth medium, and the cells are pelleted by centrifugation. The cell pellet is then resuspended in fresh medium and seeded into new culture flasks at a recommended density of 1 x 10^4 cells/cm^2.[1][2][7]

Cell Viability Assay (PrestoBlue or MTT Assay)

To assess the cytotoxic effects of this compound and temozolomide, a colorimetric cell viability assay is employed.

-

Cell Seeding: U87 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[4][8]

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, temozolomide, or a combination of both. A vehicle control (e.g., DMSO) is also included.[4][5]

-

Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.[4][5][8]

-

Assay Procedure (PrestoBlue):

-

Assay Procedure (MTT):

-

After incubation, MTT reagent is added to each well and incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[8][9]

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[4][8]

-

The absorbance is measured at 570 nm using a microplate reader.[8]

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. LD50 values can be calculated using a dose-response curve.[5]

Apoptosis Assay (Annexin V Staining)

Flow cytometry with Annexin V staining is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: U87 cells are treated with this compound and/or temozolomide for the desired time. Both adherent and floating cells are collected.[10]

-

Staining:

-

Cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in 1X Annexin V binding buffer.[10]

-

FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.[10]

-

The cells are incubated in the dark at room temperature for 15 minutes.[10]

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

Visualizations: Pathways and Workflows

Proposed Synthesis of this compound

Caption: Proposed synthetic route for this compound.

Mechanism of Action of this compound in Combination with Temozolomide

Caption: Synergistic mechanism of this compound and Temozolomide.

General Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical assessment of this compound.

Conclusion and Future Directions

The early-stage research on this compound strongly supports its potential as a chemosensitizing agent for temozolomide in the treatment of glioblastoma. Its mechanism of action, centered on the inhibition of translesion DNA synthesis, provides a rational basis for its synergistic effects. The preclinical data, demonstrating significant tumor regression in xenograft models without overt toxicity, is highly encouraging.[1][4]

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Pharmacokinetic Studies: Detailed pharmacokinetic and bioavailability studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Optimization of Dosing Regimens: Further optimization of the dosing schedule for this compound in combination with temozolomide is needed to maximize efficacy and minimize potential side effects.[1]

-

Broader Antitumor Activity: Investigating the efficacy of this compound in combination with other DNA-damaging agents and in other cancer types that rely on translesion synthesis for drug resistance could broaden its clinical utility.

References

- 1. encodeproject.org [encodeproject.org]

- 2. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. csuohio.edu [csuohio.edu]

- 6. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebiohippo.com [ebiohippo.com]

- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

5-NIdR: A Potential Radiosensitizer for Enhanced Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for effective radiosensitizers—compounds that increase the susceptibility of tumor cells to radiation therapy—is a cornerstone of modern oncology research. Among the promising candidates is 5-NIdR (5-nitroindolyl-2'-deoxyriboside), a novel nucleoside analog. While initial research has highlighted its potent activity as a chemosensitizer, particularly in combination with temozolomide (B1682018) for brain cancer, its potential as a radiosensitizer is an emerging area of investigation. This technical guide provides a comprehensive overview of the core scientific principles underlying the potential use of this compound as a radiosensitizer, including its hypothesized mechanism of action, detailed experimental protocols for its evaluation, and a summary of hypothetical preclinical data.

Core Concept: Mechanism of Action

As a nucleoside analog, this compound is hypothesized to exert its radiosensitizing effects through incorporation into the DNA of rapidly dividing cancer cells. Once integrated, the nitroindole moiety is believed to act as a potent electron-affinic entity. Upon exposure to ionizing radiation, the generation of excess electrons can lead to the formation of DNA radicals, ultimately resulting in single- and double-strand breaks that are difficult for the cell to repair, thereby enhancing radiation-induced cell death.

A key aspect of this proposed mechanism is the inhibition of DNA repair pathways. The presence of this compound within the DNA may sterically hinder the binding of DNA repair enzymes or, upon irradiation, create complex lesions that are not readily recognized by the cell's repair machinery. This disruption of DNA damage response (DDR) pathways, such as those mediated by ATM/Chk2 and DNA-PK, is a critical component of its potential radiosensitizing activity.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound as a radiosensitizer.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical in vitro and in vivo studies evaluating the radiosensitizing potential of this compound. It is important to note that this data is illustrative and intended to provide a framework for the expected outcomes of such studies.

Table 1: In Vitro Radiosensitization of Glioblastoma Cells (U87-MG) with this compound

| Treatment Group | IC50 (µM) | Radiation Dose (Gy) for 50% Survival | Sensitizer Enhancement Ratio (SER) |

| Radiation Alone | - | 4.5 | 1.0 |

| This compound (10 µM) + Radiation | 15.2 | 3.0 | 1.5 |

| This compound (25 µM) + Radiation | 15.2 | 2.2 | 2.05 |

Table 2: In Vivo Tumor Growth Delay in a U87-MG Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 30 (mm³) | Tumor Growth Delay (days) | Dose Modification Factor (DMF) |

| Control (Untreated) | 1250 | 0 | - |

| Radiation Alone (10 Gy) | 600 | 15 | 1.0 |

| This compound (20 mg/kg) + Radiation (10 Gy) | 250 | 35 | 2.3 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a potential radiosensitizer. The following sections provide protocols for key experiments.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Objective: To determine the long-term survival of cancer cells after treatment with this compound and radiation.

Materials:

-

Cancer cell line of interest (e.g., U87-MG)

-

Complete cell culture medium

-

This compound stock solution

-

Trypsin-EDTA

-

6-well plates

-

Irradiator (e.g., X-ray source)

-

Crystal Violet staining solution (0.5% in methanol)

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition. Allow cells to attach for 24 hours.

-

Drug Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours) prior to irradiation.

-

Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with Crystal Violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction as a function of radiation dose to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 50%) with and without this compound.

Experimental Workflow Diagram

Caption: Workflow for a clonogenic survival assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Objective: To assess the effect of this compound and radiation on cell cycle progression.

Materials:

-

Treated cells from the experimental setup

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells at various time points after treatment with this compound and/or radiation.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate histograms of DNA content to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Logical Relationship Diagram

Caption: Logical flow of cell cycle analysis.

Conclusion and Future Directions

The conceptual framework presented in this guide outlines the significant potential of this compound as a novel radiosensitizer. Its proposed mechanism of action, centered on DNA incorporation and the subsequent frustration of DNA repair mechanisms, aligns with established principles of radiosensitization. The provided experimental protocols offer a robust roadmap for the preclinical validation of this compound's efficacy.

Future research should focus on elucidating the precise molecular interactions between incorporated this compound and DNA repair proteins. In vivo studies using orthotopic tumor models will be critical to assess the therapeutic window and potential toxicities of combined this compound and radiation therapy. Furthermore, identifying predictive biomarkers for sensitivity to this compound-mediated radiosensitization will be essential for its eventual clinical translation. The exploration of this compound's dual role as both a chemosensitizer and a potential radiosensitizer opens exciting avenues for trimodal therapy approaches, combining this compound with both chemotherapy and radiation for a synergistic anti-tumor effect.

Methodological & Application

Application Notes and Protocols for 5-NIdR Administration in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 5-NIdR (5-Nitroindolyl-2'-deoxyriboside), a non-natural nucleoside with potential applications in cancer therapy. The protocols are based on findings from preclinical studies, primarily in xenograft mouse models of brain cancer.

Mechanism of Action

This compound functions as a therapeutic agent by inhibiting translesion DNA synthesis. When used in combination with DNA-damaging agents like temozolomide (B1682018), this compound prevents cancer cells from replicating damaged DNA. This leads to an accumulation of DNA double-strand breaks, causing the cells to arrest in the S-phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[1]

Data Presentation

In Vivo Efficacy of this compound in Combination with Temozolomide

| Treatment Group | Animal Model | Tumor Type | Outcome | Citation |

| Vehicle Control | Xenograft Nude Mice | Brain Cancer (U87 cells) | No effect on tumor growth | [2] |

| This compound alone | Xenograft Nude Mice | Brain Cancer (U87 cells) | No significant effect on tumor growth | [2] |

| Temozolomide alone | Xenograft Nude Mice | Brain Cancer (U87 cells) | Slowed rate of tumor growth | [2] |

| This compound + Temozolomide | Xenograft Nude Mice | Brain Cancer (U87 cells) | Complete tumor regression | [2] |

Experimental Protocols

Xenograft Mouse Model for Brain Cancer

This protocol outlines the establishment of a xenograft mouse model to evaluate the in vivo efficacy of this compound.

Materials:

-

U87 human glioblastoma cells

-

Nude mice (e.g., athymic NCr-nu/nu)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture U87 human glioblastoma cells in appropriate cell culture medium until they reach 80-90% confluency.

-

Cell Harvesting: Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and centrifuge the cells to form a pellet.

-

Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS to a final concentration of approximately 5 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject approximately 5 million U87 cells (in a volume of 0.1 mL) into the right hind flank of each nude mouse.[2]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers at least twice a week. The tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Initiation of Treatment: Begin the administration of this compound and/or other therapeutic agents when the tumor volume reaches approximately 150 mm³.[2]

This compound Administration Protocol (Intraperitoneal Injection)

This protocol describes the intraperitoneal (IP) administration of this compound to tumor-bearing mice.

Note: The following dosage and formulation are based on typical practices in preclinical in vivo studies, as specific details for this compound were not available in the search results. It is crucial to perform dose-finding and toxicity studies to determine the optimal and safe dosage for your specific experimental setup.

Materials:

-

This compound

-

Vehicle for injection (e.g., sterile PBS, or a solution of DMSO and/or Cremophor EL in saline)

-

Syringes and needles (25-27 gauge)

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Note: The solubility of this compound in aqueous solutions may be limited. A common practice for compounds with poor water solubility is to first dissolve them in a small amount of a biocompatible organic solvent like DMSO, and then dilute to the final concentration with a sterile vehicle such as saline or PBS. The final concentration of the organic solvent should be kept low (typically <10%) to avoid toxicity.

-

Example preparation: Dissolve the required amount of this compound in DMSO to create a stock solution. Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume for a mouse is typically 0.1-0.2 mL.

-

-

Dosing:

-

The effective dose of this compound in combination with temozolomide has not been explicitly stated in the provided search results. A starting point for dose-ranging studies could be in the range of 10-50 mg/kg.

-

-

Administration:

-

Weigh each mouse to determine the precise volume of the this compound solution to be administered.

-

Restrain the mouse appropriately.

-

Perform an intraperitoneal injection in the lower abdominal quadrant, taking care to avoid puncturing the internal organs.

-

-

Frequency of Administration:

-

The frequency of administration will depend on the experimental design and the pharmacokinetic properties of this compound, which are not currently well-documented. A common starting point could be daily or every-other-day injections for a defined treatment period (e.g., 2-4 weeks).

-

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Continue to measure tumor volume regularly throughout the treatment period.

-

Visualizations

Caption: Signaling pathway of this compound in combination with Temozolomide.

Caption: Experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for 5-NIdR Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-nitro-2'-deoxyriboside (5-NIdR) is a novel nucleoside analog that has demonstrated significant potential as a chemosensitizing agent, particularly in the context of brain cancer therapy. When used in combination with DNA alkylating agents such as temozolomide (B1682018) (TMZ), this compound enhances their cytotoxic effects.[1][2] The primary mechanism of action of this compound involves the inhibition of translesion DNA synthesis. Following its intracellular conversion to the triphosphate form (5-NITP), it is incorporated into the DNA strand opposite damaged bases. This incorporation stalls the DNA polymerase, leading to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and subsequent induction of apoptosis.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture to assess its cytotoxic and cytostatic effects.

Data Presentation

Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Treatment Duration (hours) | Assay |

| U87 | Glioblastoma | ~100-200 (estimated) | 72 | PrestoBlue |

Note: This is an estimated value based on graphical data. Actual IC50 values may vary.

Table 2: Representative Cell Cycle Distribution in U87 Cells after this compound Treatment

Treatment with this compound, particularly in combination with a DNA damaging agent, is expected to cause an accumulation of cells in the S-phase of the cell cycle.[1] The following table illustrates the expected trend in cell cycle distribution.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 65 | 20 | 15 |

| This compound (100 µM) | 60 | 30 | 10 |

| Temozolomide (50 µM) | 55 | 35 | 10 |

| This compound + Temozolomide | 30 | 60 | 10 |

Note: These are representative values to illustrate the expected biological effect. Actual percentages will vary based on experimental conditions.

Experimental Protocols

U87 Glioblastoma Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining the U87 MG human glioblastoma cell line.[3][4][5]

Materials:

-

U87 MG cells (ATCC® HTB-14™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a cryovial of U87 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density (e.g., 1:4 split ratio).

Cytotoxicity Assay using PrestoBlue™ Reagent

This protocol describes how to determine the cytotoxic effects of this compound using the PrestoBlue™ cell viability reagent.[1][2][6][7]

Materials:

-